4-{[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine

Synthetic chemistry Building block utility Cross-coupling reactivity

4-{[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine (CAS 2097887-88-0) is a synthetic small molecule (MF: C18H20BrN3O3, MW: 406.3 g/mol) that belongs to the class of pyrimidine-substituted pyrrolidine derivatives. Its structure comprises a 2,6-dimethylpyrimidine ring linked via an ether bridge to a pyrrolidine core, which is N-acylated with a 2-bromo-5-methoxybenzoyl group.

Molecular Formula C18H20BrN3O3
Molecular Weight 406.28
CAS No. 2097887-88-0
Cat. No. B2664338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine
CAS2097887-88-0
Molecular FormulaC18H20BrN3O3
Molecular Weight406.28
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)OC)Br
InChIInChI=1S/C18H20BrN3O3/c1-11-8-17(21-12(2)20-11)25-14-6-7-22(10-14)18(23)15-9-13(24-3)4-5-16(15)19/h4-5,8-9,14H,6-7,10H2,1-3H3
InChIKeyQYAMHUBOAGLNSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine (CAS 2097887-88-0): Structural Baseline and Compound Class Context for Research Procurement


4-{[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine (CAS 2097887-88-0) is a synthetic small molecule (MF: C18H20BrN3O3, MW: 406.3 g/mol) that belongs to the class of pyrimidine-substituted pyrrolidine derivatives. Its structure comprises a 2,6-dimethylpyrimidine ring linked via an ether bridge to a pyrrolidine core, which is N-acylated with a 2-bromo-5-methoxybenzoyl group. This chemotype has been broadly disclosed in patent literature as acetyl-CoA carboxylase (ACC) inhibitors [1], though the specific biological activity of this exact compound remains publicly unreported in primary research papers. The compound is currently listed primarily by chemical vendors as a research intermediate or building block.

Why Generic Substitution Fails for 4-{[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine: The Critical Role of Specific Substituent Patterns


Within the pyrimidine-substituted pyrrolidine chemical space, minor modifications to the acyl group on the pyrrolidine nitrogen drastically alter molecular recognition, reactivity, and biological outcome. The 2-bromo-5-methoxybenzoyl moiety in this compound provides a unique combination of steric bulk, halogen-bonding potential, and metabolic stability that differs fundamentally from analogs bearing chloro, fluoro, iodo, or unsubstituted benzoyl groups. For instance, the bromine atom serves as both a synthetic handle for late-stage diversification (e.g., Suzuki coupling) and a potential pharmacophoric element, while the methoxy group modulates electron density and solubility. No generic alternative within this class can replicate this precise substitution pattern without compromising the compound's intended synthetic utility or biological profile. The following evidence sections detail the specific, quantifiable differentiators where data are available and transparently identify gaps where primary comparative data remain absent.

Quantitative Differentiation Evidence for 4-{[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine vs. Closest Structural Analogs


Halogen-Dependent Reactivity in Cross-Coupling: Bromo vs. Chloro Analog

The 2-bromo substituent on the benzoyl ring is predicted to exhibit approximately 10- to 100-fold higher reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the corresponding 2-chloro analog, based on established relative reactivity scales for aryl halides [1]. The chloro analog (1-(2-chloro-5-methoxybenzoyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine) would require harsher conditions (elevated temperature, stronger base, or specialized ligands) to achieve comparable conversion rates. This reactivity differential makes the bromo compound the preferred building block for library synthesis where sequential functionalization is required.

Synthetic chemistry Building block utility Cross-coupling reactivity

Methoxy Positional Effect on Solubility: 5-Methoxy vs. 4-Methoxy Analog

The 5-methoxy substitution pattern on the benzoyl ring (as in the target compound) is expected to yield modestly improved aqueous solubility relative to the 4-methoxy regioisomer, due to reduced planarity and disrupted crystal packing. Based on solubility prediction models (e.g., ESOL, SILICOS-IT), the 5-methoxy regioisomer typically exhibits 1.5- to 3-fold higher intrinsic solubility than the 4-methoxy counterpart in compounds with similar molecular weight and lipophilicity [1]. Experimental validation on this specific scaffold is not yet reported.

Physicochemical property Solubility Crystal packing

Distinction from Isobaric Antiparasitic Agent-22: Crucially Different Scaffold Despite Identical Molecular Formula

A compound designated 'Antiparasitic agent-22' (CAS not publicly linked to 2097887-88-0) shares the molecular formula C18H20BrN3O3 (MW 406.27) and has published pan-antiparasitic activity: IC50 values of 2.41 μM (T. brucei), 5.95 μM (L. infantum), 8.98 μM (L. tropica) promastigotes, and 0.155 μM (P. falciparum W2), with a THP-1 cytotoxicity CC50 of 64.16 μM [1]. However, the disclosed SMILES of Antiparasitic agent-22 (BrC1=NOC(C2=NN=C(C3=CC=C(OCC4CCCCC4)C=C3)O2)C1) indicates a 1,3,4-oxadiazole core, structurally distinct from the pyrrolidine-pyrimidine scaffold of the target compound. The two are constitutional isomers and are not analytically interchangeable.

Compound identity verification Scaffold differentiation Isobaric compound

Patent Landscape Positioning: Structurally Covered but Biologically Uncharacterized Within ACC Inhibitor Series

The target compound falls within the Markush structure of US8962641B2, which claims pyrimidine-substituted pyrrolidine derivatives as ACC inhibitors for obesity and metabolic disease [1]. Within this patent, compounds bearing 2-halo-5-methoxybenzoyl groups are explicitly claimed, and representative examples with similar substitution patterns demonstrate ACC inhibitory IC50 values ranging from 50 nM to 5 μM. However, the specific compound 4-{[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is not among the exemplified compounds with reported biological data. Its position within the claimed intellectual property space suggests potential as a research tool for ACC target validation, but experimental ACC inhibition data for this exact compound are not publicly available.

Patent analysis Acetyl-CoA carboxylase Structure-activity relationship

Validated and High-Potential Application Scenarios for 4-{[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine Based on Evidence Profile


Building Block for Library Synthesis via Suzuki Coupling

The aryl bromide moiety enables efficient late-stage diversification through palladium-catalyzed Suzuki-Miyaura cross-coupling. This compound serves as a versatile core for generating focused libraries of pyrimidine-pyrrolidine derivatives with diverse biaryl motifs. The bromine atom's superior reactivity over chlorine (class-level inference [1]) makes it the preferred halogenated building block for high-throughput parallel synthesis, where mild reaction conditions are essential for preserving the integrity of the pyrrolidine and pyrimidine rings.

Acetyl-CoA Carboxylase (ACC) Target Validation Probe

The compound resides within the claimed chemical space of ACC inhibitors as described in US8962641B2 [1]. Researchers engaged in metabolic disease target validation can procure this compound to generate novel, proprietary structure-activity relationship data, as its specific ACC inhibitory activity remains unreported. This represents a opportunity to contribute new knowledge to a well-defined but incompletely characterized pharmacophore series.

Negative Control for Antiparasitic Agent-22 Selectivity Studies

Because Antiparasitic agent-22 (C18H20BrN3O3, oxadiazole scaffold) exhibits broad-spectrum antiparasitic activity with defined IC50 values [1], this pyrrolidine-pyrimidine isomer can serve as a structurally matched negative control in mode-of-action studies. Using both compounds in parallel assays can decouple scaffold-specific effects from general cytotoxicity or pan-assay interference, provided both are analytically verified as distinct entities.

Quote Request

Request a Quote for 4-{[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.